molecular formula C7H7NO4 B1196979 3-methyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 3780-41-4

3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No.: B1196979
CAS No.: 3780-41-4
M. Wt: 169.13 g/mol
InChI Key: DVIKMLHVAWYDMS-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the pyrrole ring, and a methyl group at the 3 position. It is typically a white to light yellow solid and is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Biochemical Analysis

Biochemical Properties

3-methyl-1H-pyrrole-2,4-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with pyrrole-2-carboxylate decarboxylase, an enzyme that catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is crucial for the compound’s role in metabolic pathways involving pyrrole derivatives. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of pyrrole-2-carboxylate decarboxylase by binding to its active site . This inhibition can lead to a decrease in the production of pyrrole, affecting downstream metabolic pathways. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and damage to cellular components . Threshold effects have also been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase and other pyrrole-related enzymes . These interactions can influence the flux of metabolites through these pathways, affecting overall metabolic activity. Additionally, the compound can interact with cofactors such as metal ions, which can modulate its activity and interactions with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms . Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. This localization can influence the compound’s activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound can be targeted to organelles such as the mitochondria or the nucleus, depending on the presence of targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid typically involves the following steps :

    Ketonization Reaction: Pyrrole undergoes a ketonization reaction with N-propylpyrrole-2-carboxylate to form the corresponding methylene compound.

    Ester Hydrolysis: The methylene compound is then subjected to ester hydrolysis, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-methyl-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid groups, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

3-methyl-1H-pyrrole-2,4-dicarboxylic acid has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-methyl-1H-pyrrole-2,4-dicarboxylic acid can be compared with other similar compounds, such as :

    3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: This compound has an additional methyl group at the 5 position, which can influence its chemical properties and reactivity.

    1H-pyrrole-2,4-dicarboxylic acid: Lacking the methyl group at the 3 position, this compound has different steric and electronic properties, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKMLHVAWYDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332135
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-41-4
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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